3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Description
This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a sulfanylidene group at position 2 and a propanoic acid side chain at position 2. The (5E)-configured 2-methylphenylmethylidene substituent at position 5 distinguishes it from other analogues. Such compounds are frequently explored for their antimicrobial, enzyme inhibitory (e.g., aldose reductase), and anticancer activities due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S2/c1-9-4-2-3-5-10(9)8-11-13(18)15(14(19)20-11)7-6-12(16)17/h2-5,8H,6-7H2,1H3,(H,16,17)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGQEWUGTZRKDA-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting key data.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C15H15NO4S2
- Molar Mass: 337.41 g/mol
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound showed promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.004 mg/mL | 0.008 mg/mL |
| Listeria monocytogenes | 0.015 mg/mL | 0.030 mg/mL |
The compound exhibited higher antibacterial activity compared to standard antibiotics, indicating its potential as a therapeutic agent against resistant strains .
Antifungal Activity
In addition to its antibacterial properties, the compound also showed antifungal effects:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Trichoderma viride | 0.004 mg/mL |
| Aspergillus fumigatus | 0.060 mg/mL |
The results indicated that the compound was particularly effective against T. viride, while A. fumigatus demonstrated resistance .
Cytotoxicity Studies
Cytotoxicity assessments were conducted using the MTT assay on human normal fetal lung fibroblast MRC-5 cells:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0.1 | ≥91 |
| 1 | ≥91 |
| 10 | ≥90 |
The compound did not exhibit significant cytotoxicity at the tested concentrations, suggesting a favorable safety profile for further development .
The biological activity of this compound is believed to be linked to its structural characteristics, particularly its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and fungal growth pathways. Molecular docking studies have suggested that it may interact with targets such as MurB in E. coli, which is critical for peptidoglycan biosynthesis .
Case Studies and Research Findings
- Study on Antibacterial Activity : A comparative study highlighted that the thiazolidinone derivatives, including the compound of interest, showed superior activity against Gram-positive bacteria compared to traditional antibiotics .
- Antifungal Efficacy : Another investigation focused on the antifungal properties of related thiazolidinones revealed that modifications in the substituent groups significantly influenced their efficacy against various fungal species .
- Cytotoxicity Evaluation : Research conducted on cytotoxicity indicated that while some derivatives exhibited promising antibacterial and antifungal properties, they maintained a high level of safety in mammalian cell lines, making them suitable candidates for further pharmacological exploration .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The biological and physicochemical properties of rhodanine derivatives are highly dependent on:
Aromatic substituents at the C-5 benzylidene position.
Chain length of the carboxylic acid group (e.g., acetic vs. propanoic acid).
Stereochemistry (E/Z configuration) of the methylidene group.
Table 1: Key Structural Analogues and Their Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
